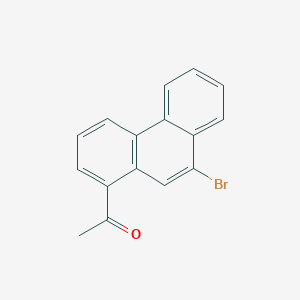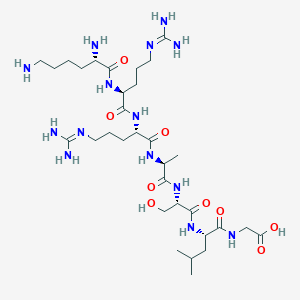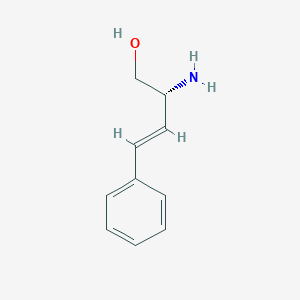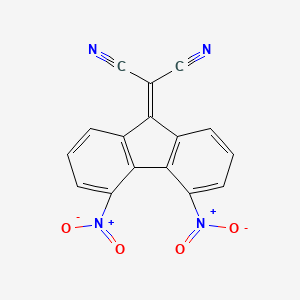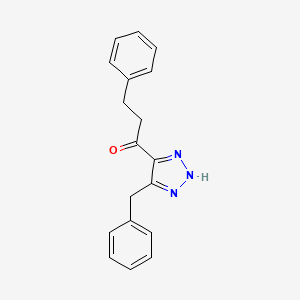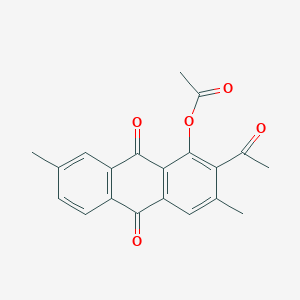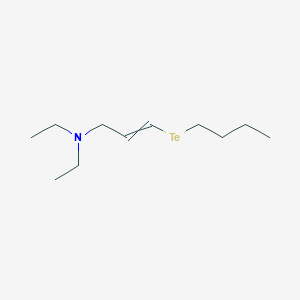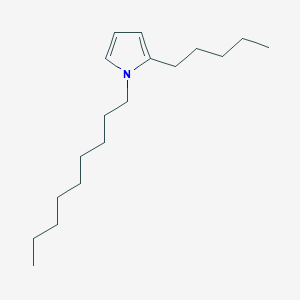
1-Nonyl-2-pentyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyl-2-pentyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound, with the molecular formula C18H33N, is characterized by the presence of nonyl and pentyl substituents on the pyrrole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nonyl-2-pentyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of nonylamine and pentylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride or copper (II) acetate, to facilitate the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The use of advanced catalytic systems and automated reactors enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonyl-2-pentyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Applications De Recherche Scientifique
1-Nonyl-2-pentyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mécanisme D'action
The mechanism of action of 1-Nonyl-2-pentyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Pentyl-1H-pyrrole: A pyrrole derivative with a pentyl substituent.
1-Nonyl-1H-pyrrole: A pyrrole derivative with a nonyl substituent
Comparison: 1-Nonyl-2-pentyl-1H-pyrrole is unique due to the presence of both nonyl and pentyl substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
873653-12-4 |
|---|---|
Formule moléculaire |
C18H33N |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-nonyl-2-pentylpyrrole |
InChI |
InChI=1S/C18H33N/c1-3-5-7-8-9-10-12-16-19-17-13-15-18(19)14-11-6-4-2/h13,15,17H,3-12,14,16H2,1-2H3 |
Clé InChI |
KFVALKLHDKTQMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C=CC=C1CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


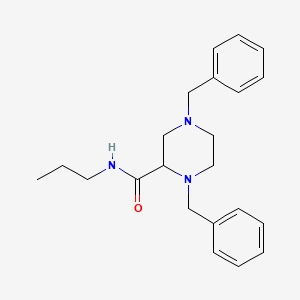
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
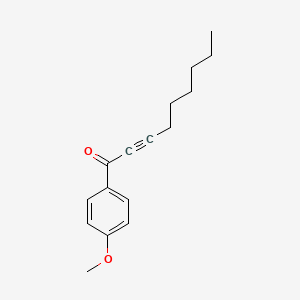
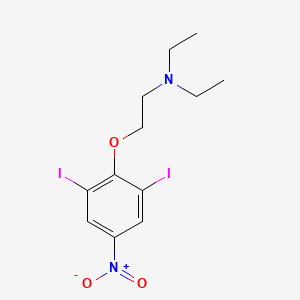
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)
